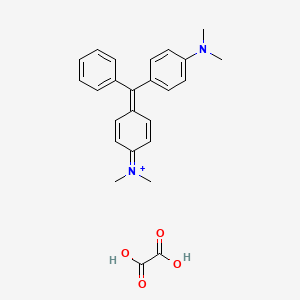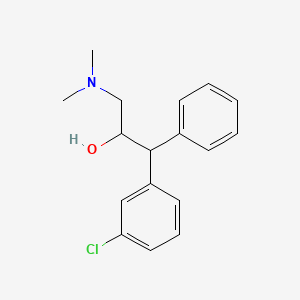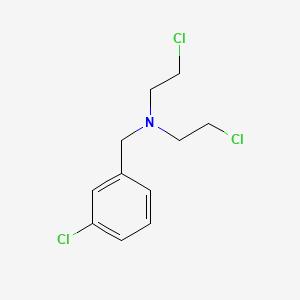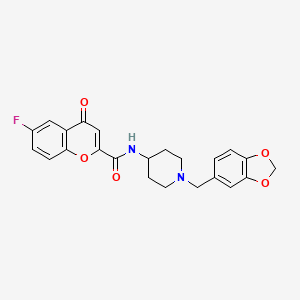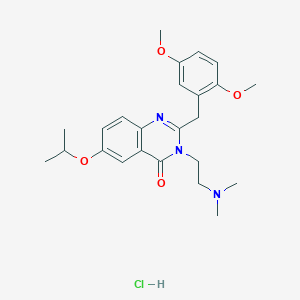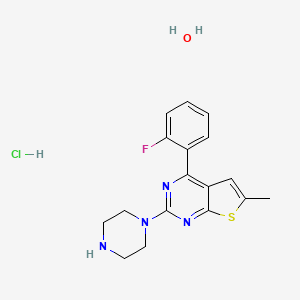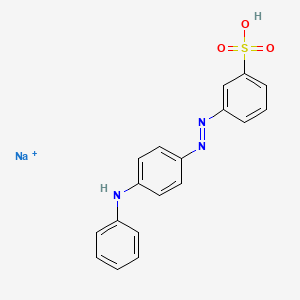
甲基橙
科学研究应用
酸性黄36在科学研究中有多种应用:
化学: 由于其颜色在pH 1.2至3.2之间从红色变为黄色,因此用作pH指示剂.
生物学: 用于显微镜染色技术,以突出显示特定的细胞成分。
医学: 研究了其对细胞色素P450酶的潜在影响,细胞色素P450酶在药物代谢中至关重要.
工业: 用于纺织、皮革和造纸行业进行染色.
作用机制
酸性黄36的主要作用机制涉及其与细胞成分的相互作用。 它充当细胞色素P450同工酶和细胞质酶(如谷胱甘肽S-转移酶和醌还原酶)的双功能诱导剂 . 这些相互作用会导致各种生化效应,包括代谢途径和酶活性的改变。
类似化合物:
酸性黄17: 另一种具有类似应用但化学结构不同的偶氮染料。
酸性橙7: 在类似行业中使用,但具有不同的颜色和化学性质。
酸性红88: 另一种具有不同应用和性质的偶氮染料.
酸性黄36的独特性: 酸性黄36以其特定的pH指示剂特性和作为细胞色素P450酶的双功能诱导剂的能力而独树一帜。 这使得它在工业应用和科学研究中都特别有价值 .
生化分析
Biochemical Properties
Metanil Yellow is known to interact with various enzymes and proteins. It acts as a bifunctional inducer of specific isozymes of P-450 and cytosolic enzymes . This suggests that Metanil Yellow can influence biochemical reactions by modulating the activity of these enzymes.
Cellular Effects
Metanil Yellow has been found to have significant effects on various types of cells and cellular processes. Animal studies have suggested that Metanil Yellow is neurotoxic and hepatotoxic . This indicates that Metanil Yellow can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Metanil Yellow’s action involves its interaction with biomolecules and its influence on gene expression. It acts as a bifunctional inducer of specific isozymes of P-450 and cytosolic enzymes . This suggests that Metanil Yellow can bind to these enzymes, potentially inhibiting or activating them, leading to changes in gene expression.
准备方法
合成路线及反应条件: 酸性黄36通过重氮化反应后偶合反应合成。 该过程从苯胺的重氮化开始,生成重氮盐,然后在酸性条件下与间氨基苯磺酸偶合,生成偶氮染料 .
工业生产方法: 在工业生产中,酸性黄36的生产涉及大规模的重氮化和偶合反应。 反应条件经过精心控制,以确保高产率和纯度。 最终产品通常通过过滤、洗涤和干燥进行分离,然后包装使用 .
化学反应分析
反应类型: 酸性黄36经历了几种类型的化学反应,包括:
氧化: 偶氮基团可以被氧化,导致染料结构的破坏。
还原: 偶氮基团的还原导致芳香胺的形成,芳香胺可以进一步加工或降解。
取代: 磺酸基团可以参与取代反应,改变染料的性质.
常用试剂和条件:
氧化: 强氧化剂,如高锰酸钾或过氧化氢。
还原: 还原剂,如连二亚硫酸钠或酸性条件下的锌。
主要产物:
氧化: 包括较小芳香族化合物的分解产物。
还原: 如苯胺衍生物的芳香胺。
取代: 具有不同官能团的改性偶氮染料.
相似化合物的比较
Acid Yellow 17: Another azo dye with similar applications but different chemical structure.
Acid Orange 7: Used in similar industries but has a different color and chemical properties.
Acid Red 88: Another azo dye with distinct applications and properties.
Uniqueness of Acid Yellow 36: Acid Yellow 36 is unique due to its specific pH indicator properties and its ability to act as a bifunctional inducer of cytochrome P450 enzymes. This makes it particularly valuable in both industrial applications and scientific research .
属性
CAS 编号 |
587-98-4 |
|---|---|
分子式 |
C18H15N3NaO3S |
分子量 |
376.4 g/mol |
IUPAC 名称 |
sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24); |
InChI 键 |
PBAMGXBJWKWSID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)O.[Na] |
外观 |
Solid powder |
熔点 |
>250°C |
Key on ui other cas no. |
587-98-4 |
物理描述 |
Other Solid Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
4005-68-9 (Parent) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
acid yellow 36 metanil yellow metanil yellow, monosodium salt sodium 3-((4-anilinophenyl)azo)benzenesulfonate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Metanil Yellow?
A1: Metanil Yellow has the molecular formula C18H14N3NaO3S and a molecular weight of 375.38 g/mol.
Q2: What spectroscopic techniques are useful for characterizing Metanil Yellow?
A2: Several spectroscopic techniques can be employed to characterize Metanil Yellow, including:
- UV-Vis Spectroscopy: This technique is widely used to quantify Metanil Yellow in various matrices due to its strong absorbance in the visible region. [, , , ]
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups and can be combined with chemometrics for adulteration detection. [, , , ]
- Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR and can also be used for detection in complex food matrices. [, , ]
Q3: What are the known toxic effects of Metanil Yellow?
A3: Metanil Yellow is classified as a non-permitted food colorant due to its established toxicity. Studies have demonstrated various adverse effects in animal models, including:
- Hepatotoxicity: Metanil Yellow can induce liver damage, as evidenced by elevated liver enzyme levels and histological changes in the liver. [, , , ]
- Nephrotoxicity: Research indicates that Metanil Yellow exposure can lead to kidney dysfunction, characterized by altered serum creatinine and uric acid levels, alongside histological alterations in the kidneys. [, , ]
- Neurotoxicity: Studies have shown that Metanil Yellow administration can cause structural changes in the cerebellar cortex of rats, suggesting potential neurotoxic effects. []
- Immunomodulatory Effects: Research suggests that Metanil Yellow can modulate immune responses, affecting both humoral and cell-mediated immunity in rodents. []
Q4: What are the potential long-term effects of Metanil Yellow exposure?
A4: While more research is needed to fully elucidate the long-term consequences of Metanil Yellow exposure, existing studies raise concerns about potential carcinogenic and mutagenic effects. Further investigations are crucial to comprehensively assess the risks associated with chronic exposure. []
Q5: How does Metanil Yellow interact with biological systems at a cellular level?
A5: Metanil Yellow's interaction with biological systems involves several mechanisms:
- Oxidative Stress: One of the primary mechanisms of Metanil Yellow toxicity is its ability to induce oxidative stress by generating reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage. [, , ]
- Enzyme Modulation: Metanil Yellow can modulate the activity of various enzymes, including antioxidant enzymes like catalase and glutathione reductase. This disruption of the antioxidant defense system contributes to its toxic effects. [, , ]
Q6: What analytical methods are commonly used to detect and quantify Metanil Yellow in food samples?
A6: Several analytical methods are employed for the detection and quantification of Metanil Yellow in food products:
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a photodiode array detector or mass spectrometry (MS), provides sensitive and selective determination of Metanil Yellow in various food matrices. [, , ]
- Thin-Layer Chromatography (TLC): TLC, while less sensitive than HPLC, offers a rapid and cost-effective method for screening samples for Metanil Yellow contamination. [, ]
- Electrochemical Methods: Voltammetric techniques utilizing glassy carbon electrodes have shown promise for the sensitive detection of Metanil Yellow. []
Q7: What are the challenges associated with detecting Metanil Yellow in complex food matrices?
A7: The complex nature of food matrices can pose challenges for accurate Metanil Yellow detection. Interfering compounds may lead to inaccurate results. Sample preparation techniques such as solid-phase extraction (SPE) are often necessary to remove interfering substances and concentrate the analyte before analysis. [, ]
Q8: What is the environmental impact of Metanil Yellow?
A8: The release of Metanil Yellow into the environment, primarily through industrial wastewater, raises significant concerns:
Q9: What remediation strategies can be used to remove Metanil Yellow from the environment?
A9: Various remediation strategies are being investigated for the removal of Metanil Yellow from contaminated environments:
- Adsorption: Several adsorbent materials, including activated carbon, modified shrimp shells, and corn cobs, have shown promising results in removing Metanil Yellow from aqueous solutions. [, , , ]
- Biodegradation: Research on utilizing microbial communities for the biodegradation of Metanil Yellow is ongoing. Certain bacterial consortia have demonstrated the ability to degrade Metanil Yellow into less harmful byproducts. []
- Advanced Oxidation Processes (AOPs): AOPs, such as the photo-Fenton process, utilize reactive oxygen species to degrade organic pollutants like Metanil Yellow. These processes hold potential for efficient degradation and mineralization of the dye. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)
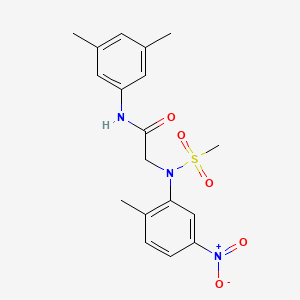
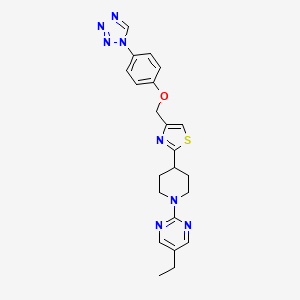
![Methyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B1676258.png)
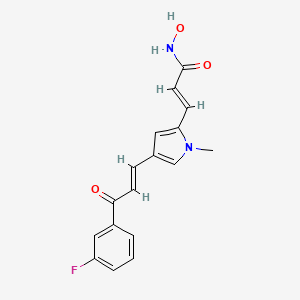

![1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide](/img/structure/B1676261.png)
